C225

Vue d'ensemble

Description

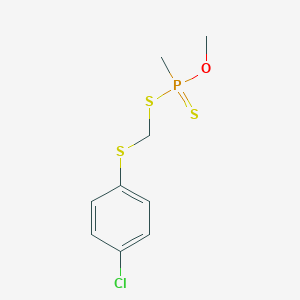

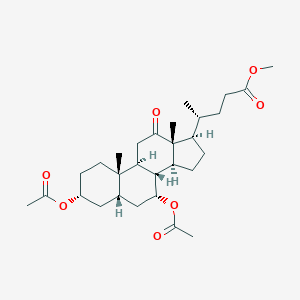

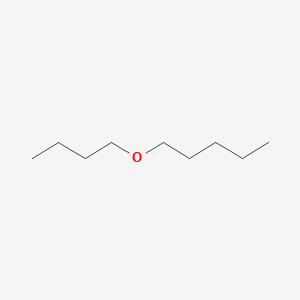

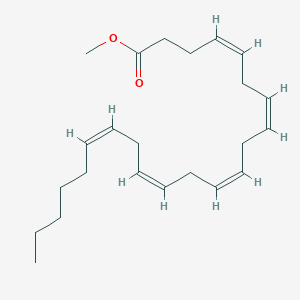

Methyl 4,7,10,13,16-docosapentaenoate is a methyl ester form of a long-chain polyunsaturated fatty acid, specifically a docosapentaenoate. This compound is of interest due to its presence in biological systems and its potential role in metabolism and physiology. It has been isolated from sources such as hog brain phosphatides, indicating its natural occurrence in animal tissues .

Synthesis Analysis

The synthesis of related compounds, such as methyl docosatetraenoate, has been achieved through total synthesis. This process involves the step-wise homologation of other labeled fatty acids, utilizing methods like the Arndt-Eistert synthesis. Such synthetic approaches are valuable for producing labeled compounds, which can be used in metabolic studies to trace the fate of these fatty acids in biological systems .

Molecular Structure Analysis

The molecular structure of methyl docosahexaenoate, a closely related compound, has been characterized, with the double bonds identified in the cis configuration. These double bonds are tentatively assigned to specific positions along the carbon chain, which is crucial for understanding the compound's biological functions and interactions .

Chemical Reactions Analysis

Methyl docosatetraenoate, when introduced into the diet of rats, has been shown to influence the biosynthesis of other polyunsaturated fatty acids. It appears to suppress the formation of fatty acids derived from oleate and palmitoleate. Moreover, it is not incorporated in large amounts directly into liver lipids but is instead metabolized into other compounds such as arachidonate or further desaturated to form docosapentaenoate .

Physical and Chemical Properties Analysis

The physical and chemical properties of methyl docosahexaenoate have been established through its isolation from natural sources. The characterization of this compound provides insights into its behavior and stability, which are essential for understanding its role in biological systems and for its potential applications in research and industry .

Applications De Recherche Scientifique

Compléments nutritionnels

Méthyl 4,7,10,13,16-docosapentaénoate : est un ester méthylique d'acide gras polyinsaturé souvent utilisé dans les compléments nutritionnels. C'est un acide gras oméga-3, essentiel pour la santé humaine mais non produit par l'organisme. Ce composé est considéré comme bénéfique pour la santé cardiaque en abaissant les lipides sanguins, en réduisant l'inflammation et en améliorant des affections comme l'arthrite .

Agents anti-inflammatoires

En raison de sa teneur en acide gras oméga-3, C225 possède des propriétés anti-inflammatoires significatives. Il est utilisé dans la recherche scientifique pour explorer les traitements des maladies inflammatoires chroniques, telles que la polyarthrite rhumatoïde et la maladie inflammatoire de l'intestin .

Recherche neuroprotectrice

Les acides gras oméga-3 comme This compound sont essentiels pour la santé du cerveau. La recherche suggère qu'ils peuvent protéger contre les maladies neurodégénératives telles que la maladie d'Alzheimer et la maladie de Parkinson. Les études utilisent souvent This compound pour comprendre le rôle des acides gras dans la fonction cognitive et le vieillissement du cerveau .

Études sur la santé cardiovasculaire

This compound: est utilisé dans la recherche cardiovasculaire en raison de son potentiel à améliorer la santé cardiaque. Il est étudié pour sa capacité à réduire le risque d'arythmies, à diminuer les taux de triglycérides et à prévenir l'athérosclérose .

Recherche sur le cancer

L'intérêt grandit pour le rôle des acides gras oméga-3 dans la prévention et le traitement du cancer. This compound est utilisé dans la recherche pour étudier son potentiel à inhiber la croissance tumorale et à améliorer l'efficacité des médicaments de chimiothérapie .

Recherche sur le syndrome métabolique

Le syndrome métabolique est un groupe de conditions qui augmentent le risque de maladies cardiaques, d'accident vasculaire cérébral et de diabète. This compound est en cours de recherche pour son potentiel à améliorer la sensibilité à l'insuline et à réduire les facteurs de risque associés au syndrome métabolique .

Mécanisme D'action

Target of Action

C225, also known as Cetuximab, is a recombinant chimeric human/mouse IgG1 monoclonal antibody that competitively binds to the epidermal growth factor receptor (EGFR) . EGFR is a member of the ErbB family of receptor tyrosine kinases found in both normal and tumor cells, and it is responsible for regulating epithelial tissue development and homeostasis . EGFR is often overexpressed in malignant cells and has been linked to more advanced disease and poor prognosis .

Mode of Action

This compound inhibits the binding of epidermal growth factor (EGF) to EGFR, thereby inhibiting autophosphorylation of EGFR and inducing its internalization and degradation . This competitive binding to EGFR inhibits the progression of the cell cycle at the G0/G1 boundary, increases the expression of the cell cycle regulator p27 KIP1, and induces apoptosis .

Biochemical Pathways

The binding of this compound to EGFR leads to the inhibition of several key cell signaling pathways. These include the MAPK pathway, which is involved in cell proliferation, and the PI3K/Akt pathway, which is involved in cell survival and apoptosis . By inhibiting these pathways, this compound can effectively suppress tumor growth.

Pharmacokinetics

The pharmacokinetics of this compound have been studied in preclinical and clinical trials. It has been shown to have a favorable safety profile and adequate clinical pharmacology . The drug is administered via intravenous infusion and is used as monotherapy or in combination with other chemotherapies .

Result of Action

The binding of this compound to EGFR results in significant inhibition of tumor growth. In vitro, this compound has been shown to mediate anti-tumor effects in numerous cancer cell lines and human tumor xenografts . In clinical trials, this compound has demonstrated antitumor activities, both as a single agent and in combination with chemotherapy and radiation therapy .

Action Environment

The efficacy of this compound can be influenced by various environmental factors. For instance, the presence of other growth factors and cytokines in the tumor microenvironment can modulate the response to this compound. Additionally, the genetic makeup of the tumor cells, including the presence of specific mutations in the EGFR gene, can also impact the drug’s efficacy .

Propriétés

IUPAC Name |

methyl (4Z,7Z,10Z,13Z,16Z)-docosa-4,7,10,13,16-pentaenoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H36O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23(24)25-2/h7-8,10-11,13-14,16-17,19-20H,3-6,9,12,15,18,21-22H2,1-2H3/b8-7-,11-10-,14-13-,17-16-,20-19- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VQHJSIBYSWTMLS-NEUKSRIFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC=CCC=CCC=CCC=CCC=CCCC(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC/C=C\C/C=C\C/C=C\C/C=C\C/C=C\CCC(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H36O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-Methyl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B107754.png)